molecular formula C6H6Cl2N2O2 B8585005 2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol

2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol

Cat. No. B8585005
M. Wt: 209.03 g/mol
InChI Key: JNGKZDHHCSGYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

A solution of ethylene glycol (55 ml) in tetrahydrofuran (200 ml) was treated at around 0° C. (ice bath cooling) with sodium hydride (60% dispersion in oil, 5.9 g) over 40 minutes. After the addition was complete, 3,4,6-trichloropyridazine (27 g) containing isomers of bromo-dichloropyridazine as impurity was added portionwise and washed in with more dry THF (50 ml) and the mixture was stirred at 0° C. for 1 hour and then at room temperature overnight. The mixture was concentrated (to ⅓ volume) then diluted with aqueous sodium bicarbonate solution and extracted with chloroform (5×) and ethyl acetate (3×). The combined organic extracts were washed with water, dried over sodium sulphate and evaporated and the solids filtered off and washed with CHCl3 (×3) and dried in a vacuum oven overnight at 40° C. affording a white solid (25.5 g, 83%), containing some bromo-derivative (10-15%).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
bromo-dichloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[Cl:7][C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1Cl.BrC1C(Cl)=C(Cl)N=NC=1>O1CCCC1>[Cl:7][C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[O:3][CH2:2][CH2:1][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
bromo-dichloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(N=NC1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added portionwise
WASH
Type
WASH
Details
washed in with more dry THF (50 ml)
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated (to ⅓ volume)
ADDITION
Type
ADDITION
Details
then diluted with aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (5×) and ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
the solids filtered off
WASH
Type
WASH
Details
washed with CHCl3 (×3)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1OCCO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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